molecular formula C₂₃H₂₈F₂O₆ B1142060 [(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 23674-85-3

[(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No. B1142060
CAS RN: 23674-85-3
M. Wt: 438.46
InChI Key:
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Description

Synthesis Analysis

The synthesis of steroidal compounds, such as the title compound, often involves complex multi-step reactions. A related synthesis involves the crystal structure of a steroidal system where rings A and C adopt chair conformations, highlighting the intricacies of steroidal synthesis and the conformations these molecules can adopt (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds often involves a fused four-ring system, with varying conformations for each ring, such as chair, half-chair, and envelope conformations. These conformations play a crucial role in the chemical properties and reactivity of the compound (Sheng-Bin Zhou et al., 2015)(Sheng-Bin Zhou et al., 2015).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes and their derivatives undergo various chemical reactions, including aromatisation, which has been discussed for derivatives synthesized from testosterone or substituted naphthalenes (O. Ribeiro et al., 1983)(O. Ribeiro et al., 1983). These reactions are essential for understanding the reactivity of such compounds.

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, have been characterized for related steroidal compounds. For instance, the crystal structure of a steroidal intermediate showed how intermolecular interactions can influence the overall stability and arrangement in the solid state (Q. Nie et al., 2006)(Q. Nie et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, can be inferred from studies on related compounds. For example, the synthesis and characterization of derivatives highlight the potential transformations these molecules can undergo, providing insights into their chemical behavior (A. Banaei et al., 2016)(A. Banaei et al., 2016).

Safety And Hazards

For safety information and potential hazards associated with this compound, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[(6S,8S,10S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18?,20-,21-,22-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMLBBSUGDKFDL-IGTSIVQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha,9alpha-Difluoroprednisolone 17-Acetate

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